ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that features a unique structure combining several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole core, which can be synthesized from salicylic acid and acetylenic esters through a CuI and NaHCO3-mediated reaction in acetonitrile . The subsequent steps involve the formation of the benzofuro[3,2-d]pyrimidine ring system and the final esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including antitumor activity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and have similar chemical properties.
Benzofuro[3,2-d]pyrimidine derivatives: These compounds have the same heterocyclic ring system and may exhibit similar biological activities.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H23N3O8 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-8-10-19(11-9-18)30-24(33)15-31-25-20-5-3-4-6-21(20)40-26(25)27(34)32(29(31)36)14-17-7-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
InChI Key |
WNNRRPQUEJXLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Origin of Product |
United States |
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